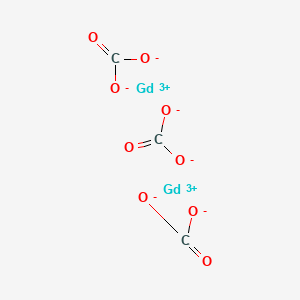![molecular formula C8H14OS2 B1596632 1,4-Dithiaspiro[4.5]decan-8-ol CAS No. 22428-86-0](/img/structure/B1596632.png)
1,4-Dithiaspiro[4.5]decan-8-ol
Vue d'ensemble
Description
1,4-Dithiaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C8H14OS2 . It is also known by other synonyms such as 8-Hydroxy-1,4-dithiaspiro[4.5]decane . The molecular weight of this compound is 190.3 g/mol .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C8H14OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 . Its canonical SMILES is C1CC2(CCC1O)SCCS2 . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound’s complexity, as computed by PubChem, is 133 .Applications De Recherche Scientifique
Microbial Reductions and Stereochemistry
The spirocyclic ketones, including 1,4-dithiaspiro[4.5]decan-8-ol, have been studied for their substrate- and stereoselectivity in microbial reductions. New strains of yeast like Saccharomyces cerevisiae were used for these reductions, achieving high enantiofacial selectivity. The resultant product alcohols, like this compound, are significant for understanding stereochemical aspects in organic synthesis (Takemura, Hosoya, & Mōri, 1990).
Synthesis and Chemical Transformation
Innovative synthetic methods for producing chemicals such as 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, have been developed. This compound, used in organic chemicals like pharmaceutical intermediates, was synthesized through selective deketalization. The research also explored catalytic effects and reaction optimization, which can be relevant to the synthesis of this compound and its derivatives (Zhang Feng-bao, 2006).
Enhanced Reactivity in Chemical Reactions
This compound and similar compounds have been noted for their enhanced reactivity in certain chemical reactions, like the Castagnoli-Cushman reaction with imines. These findings are crucial for developing new synthetic routes in organic chemistry (Rashevskii et al., 2020).
Pyrolysis Studies
The gas phase pyrolysis of cyclic dithioketals, including compounds related to this compound, has been analyzed. This research provides insights into the effects of ring size and the thermal properties of such compounds, which is essential for understanding theirbehavior under high-temperature conditions (Mohammadi & Modaress, 1979).
Modified Carbohydrates Synthesis
Research on the synthesis of partly modified carbohydrates involving this compound derivatives has been conducted. This work contributes to the field of carbohydrate analogues, offering pathways for creating new molecules with potential applications in medicinal chemistry and biology (Valdersnes et al., 2012).
Antiviral and Antimicrobial Applications
Several studies have explored the antiviral and antimicrobial potentials of derivatives of this compound. These compounds have shown inhibitory effects against various viruses, including human coronavirus and influenza virus, highlighting their potential in antiviral drug development (Apaydın et al., 2019), (Apaydın et al., 2020).
Organic Synthesis and Transformations
Research on the organic synthesis and transformations of this compound derivatives has been significant. This includes the development of novel synthetic methods and understanding the chemical transformations that these compounds undergo, which is crucial for their application in various fields of organic chemistry and pharmacology (Patel & Patel, 2015).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,4-Dithiaspiro[4.5]decan-8-ol plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. The compound’s sulfur atoms are likely to form disulfide bonds with cysteine residues in proteins, thereby affecting protein folding and function. Additionally, this compound may interact with thiol groups in enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
This compound has been observed to impact various cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins through disulfide bond formation. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, this compound can alter cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly through its sulfur atoms. This compound can inhibit or activate enzymes by forming disulfide bonds with cysteine residues, thereby altering their conformation and activity. Additionally, this compound may influence gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at very high doses, including potential cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. The compound can affect metabolic flux by modifying the activity of metabolic enzymes, leading to changes in the levels of specific metabolites. Additionally, this compound may influence the redox state of cells by interacting with thiol-containing molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within cells is also influenced by its ability to form covalent bonds with biomolecules, which can affect its mobility and localization .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Its activity and function can be influenced by its subcellular localization, as it interacts with specific biomolecules within these compartments .
Propriétés
IUPAC Name |
1,4-dithiaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAURNNUYMVKSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)SCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311620 | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-86-0 | |
| Record name | NSC244358 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dithiaspiro[4.5]decan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)











